3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by the presence of bromine atoms on the phenyl rings and a thioxo group attached to the thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-bromobenzaldehyde with 4-bromobenzylidene thiazolidinone in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thioxo group can be oxidized to a sulfone or reduced to a thiol, depending on the reagents and conditions used.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form new thiazolidinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazolidinone derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)-4-methoxypropiophenone
- 3-(3-Bromophenyl)-N-(4-fluorobenzyl)acrylamide
- 4-bromophenyl 4-bromobenzoate
Uniqueness
Compared to similar compounds, 3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone core and the presence of both bromine atoms and a thioxo group. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NOS2/c17-11-6-4-10(5-7-11)8-14-15(20)19(16(21)22-14)13-3-1-2-12(18)9-13/h1-9H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEPIUDZRQAACK-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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